3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Applications
One study focused on synthesizing a coumarin-thiazole derivative with antimicrobial properties. This compound, when incorporated into polyurethane coatings, exhibited strong antimicrobial effects against various microorganisms. The study also found that adding this derivative to polyurethane varnishes slightly enhanced their physical and mechanical properties, suggesting potential applications in antimicrobial coatings (El‐Wahab et al., 2014).
Corrosion Inhibition
Another application involves the inhibition of mild steel corrosion in acidic environments. The synergistic effect of fluoroquinolones with a coumarin derivative demonstrated increased corrosion inhibition efficiency, pointing towards potential uses in protecting industrial materials against acid-induced corrosion (Mahalakshmi et al., 2019).
Antitumor Activity
Research into fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxic activities against certain human breast cancer cell lines, while showing minimal activity against nonmalignant cells. This suggests the potential of fluorobenzo[d]thiazol derivatives in cancer treatment, specifically targeting breast cancer (Hutchinson et al., 2001).
Antioxidant Properties
A study on the antioxidant activity of a coumarin-based derivative highlighted its significant scavenging ability against DPPH radicals, suggesting potential health benefits and applications in preventing oxidative stress-related diseases (Abd-Almonuim et al., 2020).
Synthesis and Biological Evaluation
Novel derivatives of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide have been synthesized and evaluated for antimicrobial, antifungal, and antimalarial activities. These compounds displayed promising biological activities, indicating potential pharmaceutical applications (Shah et al., 2016).
Future Directions
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the COX enzymes, which play a key role in the inflammatory response .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . The bioavailability of these compounds can be influenced by various factors, including their solubility, stability, and the presence of functional groups that can interact with biological targets.
Result of Action
Some thiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one Thiazoles are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Cellular Effects
The cellular effects of This compound Thiazoles have been found to exhibit cytotoxic activity on various human tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of This compound It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Properties
IUPAC Name |
3-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10FN3O2S2/c20-12-5-3-7-15-16(12)22-19(27-15)23-18-21-13(9-26-18)11-8-10-4-1-2-6-14(10)25-17(11)24/h1-9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQHXYFHNTVCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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